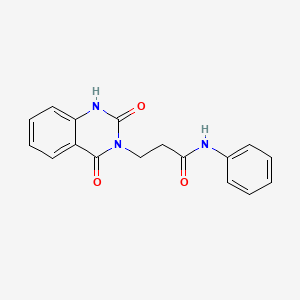

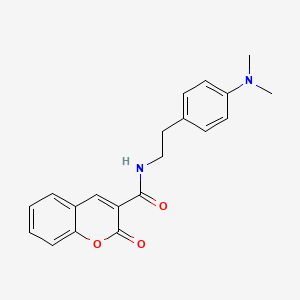

N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The “N-(4-(dimethylamino)phenethyl)” part suggests the presence of a dimethylamino group attached to a phenethyl group, which is then attached to the chromene structure .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromene structure consists of a fused six-membered benzene ring and a five-membered pyran ring . The dimethylamino group would add additional complexity to the structure .Chemical Reactions Analysis

The compound, due to its structure, might be involved in a variety of chemical reactions. For instance, compounds with a dimethylamino group, such as 4-Dimethylaminopyridine, are known to act as nucleophilic catalysts for a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 2-[4-(Dimethylamino)phenyl]ethanol is a solid with a melting point of 54-58 °C .科学的研究の応用

Chemical Properties and Structure

N-(4-(dimethylamino)phenethyl)-2-oxo-2H-chromene-3-carboxamide and its derivatives showcase a variety of structural and chemical properties that make them intriguing for scientific research. Studies have detailed the crystalline structures of similar compounds, highlighting their potential in crystallography and material science. For example, the investigation into 4-Oxo-N-phenyl-4H-chromene-2-carboxamide demonstrates the compounds' ability to form distinct polymorphs based on their crystalline space groups, which can impact their physical properties and potential applications in materials science (Reis et al., 2013).

Fluorescent Probing

This class of compounds has also been evaluated for its utility in fluorescent probing, particularly in the detection of metal ions. A study on novel coumarin-based fluorescent probes exemplifies this application, where derivatives of this compound have been proposed for the selective detection of Cu(II) ions in aqueous solutions. The fluorescence intensity of these compounds significantly increases in the presence of Cu(II), making them valuable tools in environmental monitoring and analytical chemistry (Bekhradnia et al., 2016).

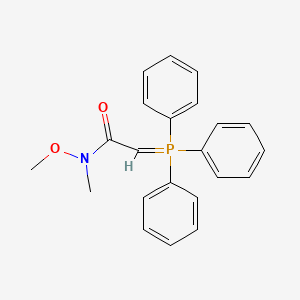

Green Chemistry and Synthesis

The synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, including compounds similar to this compound, has been explored through eco-friendly methods. Proença and Costa (2008) have developed a simple, environmentally friendly approach for synthesizing these compounds, highlighting the importance of green chemistry in producing pharmacologically relevant molecules with high yield and atom economy (Proença & Costa, 2008).

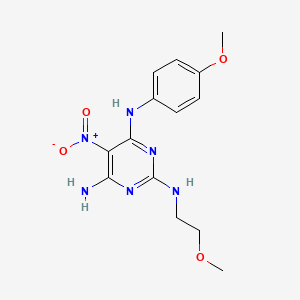

Biological Activities

Research into the biological activities of this compound derivatives has revealed a range of potential pharmacological applications. For instance, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to this compound, have shown significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003).

作用機序

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

Based on its structural characteristics, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Compounds with similar structures have been found to have various effects, including anti-inflammatory, antioxidant, and anticancer activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of the compound may be affected by the pH of the environment, as this can influence the ionization state of the compound. Similarly, high temperatures may increase the rate of degradation of the compound, reducing its stability .

Safety and Hazards

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-22(2)16-9-7-14(8-10-16)11-12-21-19(23)17-13-15-5-3-4-6-18(15)25-20(17)24/h3-10,13H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQFUKPETNALOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![N4-(2,5-dimethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2839819.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)